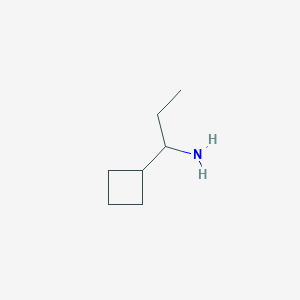

1-Cyclobutylpropan-1-amine

Description

Properties

IUPAC Name |

1-cyclobutylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7(8)6-4-3-5-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLIJMMWNBLSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of 1-Cyclobutylpropan-1-amine: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclobutylpropan-1-amine is a primary aliphatic amine with potential applications in pharmaceutical development as a scaffold or intermediate. Understanding its thermodynamic stability is paramount for predicting shelf-life, defining storage conditions, identifying potential degradation pathways, and ensuring the safety and efficacy of any corresponding active pharmaceutical ingredient (API). As no specific empirical data for this molecule is publicly available, this guide provides a comprehensive framework for its characterization. We will explore the theoretical underpinnings of its stability, predicated on conformational analysis and inherent molecular strain, and present a rigorous, self-validating workflow combining experimental thermal analysis with computational chemistry to generate a complete thermodynamic profile.

Theoretical Framework: Predicting Stability from Structure

The thermodynamic stability of a molecule is its tendency to exist in a low-energy state, resisting spontaneous decomposition. For 1-cyclobutylpropan-1-amine, stability is governed by a delicate interplay of conformational flexibility, intramolecular forces, and the significant ring strain inherent in the cyclobutyl moiety.

Conformational Landscape

The molecule's overall energy and reactivity are dictated by the preferred three-dimensional arrangements of its atoms.

-

Cyclobutane Ring Puckering: A planar cyclobutane ring would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. To alleviate the resulting torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][2] This puckered structure interconverts rapidly at room temperature.[1] The substituent at C1 (the propan-1-amine group) will preferentially occupy an equatorial position to minimize steric hindrance.[3]

-

Side-Chain Rotation: Free rotation exists around the C-C and C-N single bonds of the propan-1-amine side chain. The relative orientation of the amine group and the alkyl chain will be influenced by steric hindrance and potential weak intramolecular hydrogen bonding between the amine protons and the cyclobutane ring. Computational methods are required to identify the most stable rotamers.[4][5]

Ring Strain as a Driving Force for Degradation

The most significant factor influencing the molecule's intrinsic stability is the ring strain of the cyclobutyl group. This strain, estimated to be about 26.3 kcal/mol, arises from both angle strain (deviation from 109.5° bond angles) and torsional strain.[6][7] This stored energy makes the ring more susceptible to opening under thermal or chemical stress compared to an acyclic or unstrained cyclic (e.g., cyclohexane) analogue.[6]

Potential Thermodynamic Decomposition Pathways

Given the structure, several degradation pathways can be hypothesized:

-

Oxidative Degradation: Primary amines are susceptible to oxidation, which can occur in the presence of oxygen, especially when catalyzed by metal ions or light.[8] The initial step often involves the abstraction of a hydrogen atom or an electron from the nitrogen, leading to a cascade of reactions that can form imines, aldehydes, and other degradation products.[8]

-

Thermal Decomposition: At elevated temperatures, the energy supplied can overcome activation barriers for bond cleavage.[9] For 1-cyclobutylpropan-1-amine, the weakest points are likely the strained C-C bonds within the cyclobutane ring and the C-N bond. Thermolysis could lead to ring-opening reactions or deamination. Amine degradation is often accelerated at high temperatures.[8]

-

Acid/Base Hydrolysis: While generally stable, extreme pH conditions can promote degradation, particularly if adjacent functional groups that could participate in hydrolysis are present. For a simple aliphatic amine, this is a lesser concern compared to oxidation and thermal stress.[10]

A Validated Workflow for Determining Thermodynamic Stability

To move from theoretical prediction to empirical fact, a multi-faceted approach is required. The following workflow ensures that the starting material is well-characterized before subjecting it to rigorous thermal and computational analysis.

Caption: Integrated workflow for stability characterization.

Phase 1: Synthesis and Purity Validation (Self-Validating System)

Protocol: Synthesis via Reductive Amination Reductive amination is a reliable method for synthesizing the target amine from cyclobutyl propan-1-one.[11][12][13]

-

Reaction Setup: Dissolve cyclobutyl propan-1-one and an excess of ammonium chloride in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.[14][15] The reaction is typically mildly acidic to catalyze dehydration.[14]

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. NaBH₃CN is chosen for its selectivity in reducing the iminium ion in situ without significantly reducing the starting ketone.[16]

-

Workup & Purification: Quench the reaction, perform an aqueous workup to remove salts, and extract the amine. Purify the crude product via fractional distillation under reduced pressure or column chromatography to achieve >99.5% purity.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR. Purity should be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Phase 2: Experimental Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC) Causality: DSC measures heat flow into or out of a sample as it is heated, cooled, or held isothermally.[17][18] It is used to identify phase transitions (melting, boiling) and exothermic decomposition events, providing a primary indication of thermal stability.[18]

-

Sample Preparation: Accurately weigh 2-5 mg of the purified amine into a hermetically sealed aluminum pan. An inert reference (an empty sealed pan) is used for differential measurement.[17]

-

Instrument Setup: Place both pans in the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected decomposition, for instance, 400 °C.

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition). The onset temperature of the decomposition exotherm is a key indicator of thermal instability.[9]

Protocol: Thermogravimetric Analysis (TGA) Causality: TGA measures the change in mass of a sample as a function of temperature.[19] It is complementary to DSC, quantifying the mass loss associated with evaporation or decomposition and defining the temperature range of stability.[19]

-

Sample Preparation: Place 5-10 mg of the purified amine into a TGA pan (typically platinum or ceramic).

-

Instrument Setup: Place the pan in the TGA furnace. Purge with a controlled atmosphere (begin with nitrogen to isolate thermal decomposition, then repeat in an air atmosphere to assess oxidative stability).

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a similar range as the DSC experiment.

-

Data Analysis: Plot mass percentage versus temperature. The onset temperature is defined as the point where significant mass loss begins, indicating the start of decomposition or boiling.[9] Correlating the TGA mass loss steps with thermal events from DSC confirms whether an event is a phase change (no mass loss) or decomposition (mass loss).

Protocol: Forced Degradation (Stress Testing) Causality: Forced degradation studies are essential in pharmaceutical development to identify likely degradation products and establish the specificity of analytical methods.[10][20] They provide a predictive look at long-term stability by subjecting the molecule to harsh conditions.[21]

-

Condition Setup: Prepare solutions of the amine (e.g., 1 mg/mL) and expose them to a matrix of stress conditions as per ICH guidelines:[10][20]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat the solid sample at 80 °C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]

-

-

Analysis: Analyze the stressed samples at time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10][21]

-

Degradant Identification: For samples showing significant degradation, use LC-MS or GC-MS to identify the mass of the degradation products, providing clues to their structures and the underlying decomposition pathways.[22]

Phase 3: Computational Chemistry Workflow

Causality: Computational modeling provides molecular-level insight that is inaccessible through experimentation alone. It allows for the calculation of relative stabilities of different conformers and the energy barriers for decomposition, corroborating and explaining experimental findings.[23]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 17. tainstruments.com [tainstruments.com]

- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tainstruments.com [tainstruments.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmtech.com [pharmtech.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa Values and Basicity of 1-Cyclobutylpropan-1-amine

Executive Summary

1-Cyclobutylpropan-1-amine (CAS: 1159828-87-1) represents a specialized subclass of

This guide provides a rigorous analysis of the molecule's acid dissociation constant (pKa), the mechanistic factors governing its basicity, and standardized protocols for its experimental determination.

Part 1: Structural Analysis & Theoretical Basicity

Molecular Architecture

The basicity of 1-Cyclobutylpropan-1-amine is governed by the availability of the nitrogen lone pair for protonation. The molecule features a primary amine group attached to a chiral center bearing an ethyl group and a cyclobutyl ring.

-

IUPAC Name: 1-Cyclobutylpropan-1-amine

-

Core Structure:

-branched primary amine. -

Key Substituents:

-

Ethyl Group: Electron-donating (+I effect), stabilizing the ammonium cation.

-

Cyclobutyl Group: Exhibits unique "hybrid" electronic behavior. While generally alkyl-like, the ring strain (~26 kcal/mol) results in increased s-character in the carbon-carbon bonds of the ring, leaving the exocyclic C-C bond (connected to the amine) with slightly higher p-character than a standard alkyl chain. However, inductive withdrawal relative to open chains is observed due to the electronegativity of the strained ring carbons.

-

Electronic & Steric Influences on pKa

The pKa of the conjugate acid (ammonium form) is determined by the stability of the positive charge.

-

Inductive Effect (+I vs -I):

-

Acyclic alkyl groups (e.g., sec-butyl) are purely electron-donating (+I), raising pKa (~10.6).

-

Cyclopropyl groups are significantly electron-withdrawing relative to alkyls due to high s-character (

hybridization), lowering pKa to ~8.7–9.0. -

Cyclobutyl Effect: The cyclobutyl ring is intermediate. It exerts a weaker +I effect than an isopropyl group but is less withdrawing than a cyclopropyl group. This results in a basicity slightly lower than typical acyclic amines.

-

-

Steric Hindrance to Solvation:

-

The

-branching (cyclobutyl + ethyl) creates a bulky environment around the nitrogen. -

In aqueous solution, the stability of the ammonium ion (

) depends heavily on hydrogen bonding with water molecules. Steric bulk hinders the approach of solvent molecules, destabilizing the cation and lowering the pKa.

-

Part 2: pKa Data & Comparative SAR

Since exact experimental literature values for this specific building block are often proprietary, the pKa is derived via Structure-Activity Relationship (SAR) analysis using validated anchors.

Comparative pKa Table (Aqueous, 25°C)

| Molecule | Structure | pKa (Exp/Pred) | Electronic Factor | Steric Factor |

| Ethylamine | 10.67 (Exp) | Standard +I | Low hindrance | |

| sec-Butylamine | 10.60 (Exp) | Strong +I | Moderate hindrance | |

| Cyclopropylamine | 8.70 - 9.10 (Exp) | EWG (high s-char) | Low hindrance | |

| Cyclobutylamine | 9.70 - 9.90 (Exp) | Moderate EWG | Moderate hindrance | |

| 1-Cyclobutylpropan-1-amine | Target | 10.1 - 10.4 (Calc) | Hybrid | High ( |

Predicted Value Justification

The pKa of 1-Cyclobutylpropan-1-amine is predicted to lie in the range of 10.1 to 10.4 .

-

Base Value: Start with sec-butylamine (10.6).[1]

-

Ring Correction: Substitution of the methyl group with a cyclobutyl ring introduces a slight inductive withdrawal and significant steric bulk.

-

Result: A decrease of approximately 0.2–0.5 log units is expected relative to the acyclic analog.

Part 3: Experimental Determination Protocols

For drug development, relying on prediction is insufficient. The following protocols are the industry standard for determining the exact pKa of lipophilic amines.

Potentiometric Titration (GLpKa)

This is the "Gold Standard" for soluble to moderately soluble amines.

Reagents:

-

Titrant: 0.5 M KOH (standardized, carbonate-free).

-

Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water.

-

Co-solvent (if needed): Methanol or Dioxane (requires Yasuda-Shedlovsky extrapolation).

Protocol:

-

Sample Prep: Dissolve 3–5 mg of the amine hydrochloride salt in 20 mL of 0.15 M KCl. Ensure complete dissolution.

-

Blank Run: Perform a titration on the solvent blank to calibrate the electrode slope and

. -

Titration: Titrate with KOH from pH 2.0 to pH 12.0 using a micro-burette (increment 0.5–1.0 µL).

-

Data Processing: Calculate pKa using the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad).

-

Validation: The curve must show a sharp inflection point. For this amine, the half-equivalence point (pH at 50% neutralization) equals the pKa.

NMR-pH Titration (Chemical Shift Method)

Ideal for compounds with low aqueous solubility or no UV chromophore.

Protocol:

-

Buffer Prep: Prepare a series of deuterated buffers (

or -

Observation: Monitor the chemical shift of the

-proton (methine CH adjacent to nitrogen). -

Mechanism: The

-proton shifts upfield as the ammonium ( -

Calculation: Plot chemical shift (

) vs. pH. Fit to the Henderson-Hasselbalch equation:

Part 4: Pharmaceutical Implications

Bioisosterism & Lipophilicity

Replacing a sec-butyl group with a cyclobutyl-propyl motif is a strategic design choice:

-

Metabolic Stability: The cyclobutyl ring is more resistant to P450-mediated oxidation than acyclic alkyl chains.

-

Lipophilicity (LogD): At physiological pH (7.4), the amine (pKa ~10.2) is >99.8% protonated.

- .

-

The cyclobutyl group increases lipophilicity (LogP) relative to isopropyl, improving permeability, but the high pKa ensures high solubility in the stomach (pH 1-2).

Salt Selection

Due to the basicity (pKa > 10), this amine readily forms stable crystalline salts.

-

Hydrochloride (HCl): Preferred for initial isolation. Hygroscopicity may be an issue due to the flexible propyl chain.

-

Fumarate/Succinate: Recommended for solid dosage forms to improve crystallinity and non-hygroscopicity.

Part 5: Visualization & Logic Maps

Protonation Equilibrium & Factors

Caption: Equilibrium dynamics of 1-Cyclobutylpropan-1-amine. Both steric bulk and restricted inductive effects contribute to a pKa slightly lower than acyclic analogs.

Experimental Workflow (Potentiometry)

Caption: Standardized GLpKa workflow for accurate determination of amine dissociation constants.

References

-

Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2] (Source for general amine pKa trends).

-

Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link

- Wiberg, K. B. (1996). "The structure and energetics of small ring compounds." Angewandte Chemie International Edition, 25, 312-322.

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Safety data sheet (SDS) for 1-Cyclobutylpropan-1-amine handling

[1]

CAS Registry Number: 2138507-91-0 (HCl salt) / Free base CAS not widely indexed; treat as novel.

Chemical Formula: C

Part 1: Hazard Identification & Mechanistic Safety

Analysis of the structural alerts and reactivity profile.[1]

The "Silent" Hazards (Mechanistic Insight)

While standard SDSs list "Skin Irritation" or "Flammability," the true danger of 1-Cyclobutylpropan-1-amine lies in its bifunctional reactivity:[1]

-

Primary Amine Basicity: The exposed

group is a nucleophile and a base.[1] It reacts rapidly with atmospheric -

Cyclobutyl Ring Strain: The cyclobutane ring possesses

26 kcal/mol of ring strain. While kinetically stable, exposure to strong Lewis acids or radical initiators during synthesis can trigger ring-opening or expansion, leading to runaway exotherms.[1]

GHS Classification Matrix (Synthesized)

Based on structure-activity relationships (SAR) with analogous cycloalkylamines.[1]

| Hazard Class | Category | Hazard Statement | Signal Word |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor.[1][2] | Warning |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. | Danger |

| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed. | Warning |

| Reactivity | -- | Moisture & Air Sensitive (Hygroscopic). | -- |

Part 2: Handling & Storage Protocol (The "Zero-Exposure" Standard)

Standard fume hood handling is insufficient for high-purity applications.[1] The following protocol ensures chemical integrity and operator safety.

Storage Architecture[1]

-

Atmosphere: Store strictly under Argon or Nitrogen. The free base will degrade in air.

-

Temperature: Refrigerate at

. -

Container: Teflon-lined septa or flame-sealed ampoules. Avoid ground glass joints without grease, as amine creeping can seize the joint.

Transfer Protocol (Schlenk Technique)

Objective: Transfer liquid amine without air exposure.

-

Purge: Cycle the receiving flask 3x with Vacuum/Argon.

-

Cannulation: Use a double-tipped needle (cannula) for transfer.[1]

-

Why? Pouring introduces moisture and oxygen. Positive pressure transfer prevents backflow.

-

-

Syringe Handling: If using a syringe, use a gas-tight glass syringe with a Teflon plunger.[1]

-

Caution: Plastic syringes (polypropylene) can swell or leach plasticizers upon prolonged contact with lipophilic amines.

-

Experimental Integration (Reaction Setup)

When using 1-Cyclobutylpropan-1-amine as a nucleophile:

-

Stoichiometry: Calculate based on the titrated free base if the bottle has been opened previously, as carbamate formation alters the effective molecular weight.

-

Solvent Choice: Anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) in storage, as they can facilitate transamidation or ring-opening side reactions under acidic conditions.[1]

Part 3: Emergency Response Logic

A self-validating decision tree for accidents.[1]

Spill Management

Do not use water immediately. [1]

-

Isolate: Evacuate the immediate area (10m radius).

-

Suppress: Cover spill with a dry absorbent (Vermiculite or Sand).

-

Why? Water on a concentrated amine spill generates heat (exothermic hydration) and toxic vapors.

-

-

Neutralize: Once absorbed, treat the solid waste with dilute acetic acid or sodium bisulfate solution in a fume hood.

First Aid (Specific to Amines)

-

Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by water.[1]

-

Eye Contact: Irrigate for 30 minutes minimum. The high pH causes saponification of corneal lipids (liquefactive necrosis), which is more damaging than acid burns.

Part 4: Visualization of Workflows

Safe Handling Workflow

The following diagram illustrates the "Chain of Custody" for the molecule to prevent degradation and exposure.

Caption: Operational workflow emphasizing the critical "Integrity Check" point to detect carbamate formation before synthesis.

Emergency Decision Logic

Caption: Triage logic for amine exposure. Note the specific use of PEG-400 for skin and the prohibition of neutralization for eyes.[1]

Part 5: References & Authority[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20818646 (Related Ketone Structure). Retrieved from [Link][2]

-

American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Amines. ACS Chemical Health & Safety. Retrieved from [Link]

-

Radboud University. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

-

Lead Sciences. (2025). 1-Cyclobutylpropan-1-amine hydrochloride Product Data. Retrieved from [Link]

The Emergence of 1-Cyclobutylpropan-1-amine as a Strategic Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored chemical space. The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a powerful tool in drug design, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide delves into the core attributes of the 1-cyclobutylpropan-1-amine scaffold, a pharmacophore with significant potential to unlock new avenues in drug development. We will explore its synthesis, physicochemical properties, and its prospective role in modulating various biological targets, supported by insights from analogous structures and established medicinal chemistry principles. This document serves as a technical resource for researchers aiming to leverage this promising scaffold in their drug discovery programs.

Introduction: The Cyclobutane Motif - A Paradigm Shift in Scaffold Design

Historically, the incorporation of small, strained ring systems like cyclobutane in drug candidates was often met with skepticism due to concerns about synthetic accessibility and inherent ring strain. However, contemporary advancements in synthetic methodologies have made cyclobutane-containing building blocks more readily available.[1] Consequently, the unique stereochemical and conformational properties of the cyclobutane ring are now being strategically exploited.

The utility of the cyclobutane ring in medicinal chemistry is multifaceted. It can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve metabolic stability and modulate lipophilicity.[2][3] Its puckered, three-dimensional structure provides a level of conformational restriction that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity.[1][4] Unlike planar aromatic systems, the sp³-rich nature of the cyclobutane scaffold allows for the exploration of new binding pockets and can improve the overall developability of a drug candidate.[5]

The 1-cyclobutylpropan-1-amine pharmacophore combines the advantageous properties of the cyclobutane ring with a crucial amine functionality. The amine group, a common feature in many successful drugs, can serve as a key hydrogen bond donor or acceptor, or as a protonatable center for forming salt bridges with acidic residues in a protein's active site. The propyl extension provides a vector for further functionalization and exploration of the surrounding chemical space.

Synthesis of 1-Cyclobutylpropan-1-amine and its Derivatives: A Practical Approach

The synthesis of 1-cyclobutylpropan-1-amine and its N-substituted derivatives can be efficiently achieved through reductive amination of 1-cyclobutylpropan-1-one. This method is a robust and widely used transformation in medicinal chemistry for the formation of C-N bonds.[6][7][8]

General Synthetic Workflow: Reductive Amination

The overall synthetic strategy involves two main steps: the formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the desired amine. A common and effective reducing agent for this one-pot reaction is sodium triacetoxyborohydride (STAB), which is mild and selective for the iminium ion over the ketone starting material.[8][9]

Caption: General workflow for the synthesis of 1-cyclobutylpropan-1-amine via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Cyclobutylpropan-1-amine

Materials:

-

1-Cyclobutylpropan-1-one

-

Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-cyclobutylpropan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add propylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Stir the reaction at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-cyclobutylpropan-1-amine.

This protocol can be readily adapted for the synthesis of a library of derivatives by varying the amine component in the initial step.

The 1-Cyclobutylpropan-1-amine Scaffold: Physicochemical Properties and Pharmacophore Features

The incorporation of the 1-cyclobutylpropan-1-amine moiety into a drug candidate can significantly influence its physicochemical properties.

| Property | Influence of the 1-Cyclobutylpropan-1-amine Scaffold | Rationale |

| Lipophilicity (LogP) | Moderate increase | The aliphatic cyclobutane and propyl groups contribute to lipophilicity. |

| Aqueous Solubility | Amine group can be protonated to form soluble salts. | The basic nitrogen atom allows for salt formation, which is a common strategy to improve the solubility of drug candidates. |

| Metabolic Stability | Generally enhanced | The cyclobutane ring is often more resistant to metabolic degradation compared to more flexible alkyl chains or aromatic rings.[4][10] |

| Three-Dimensionality | High | The puckered nature of the cyclobutane ring introduces a defined three-dimensional structure, which can be advantageous for binding to complex protein surfaces.[4] |

| Pharmacophoric Features | Hydrogen bond donor/acceptor, cationic center | The amine functionality is a key pharmacophoric feature, capable of engaging in crucial interactions with biological targets. |

Potential Therapeutic Applications: A Landscape of Opportunity

While direct studies on 1-cyclobutylpropan-1-amine as a pharmacophore are limited, the known biological activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.[11][12][13]

Central Nervous System (CNS) Disorders

The ability of the cyclobutane motif to act as a bioisostere for aromatic rings and its favorable impact on CNS partitioning make it an attractive scaffold for CNS drug discovery.[4] Cyclobutylamine derivatives have been investigated as ligands for various CNS targets, including G-protein coupled receptors (GPCRs). The conformational constraint imposed by the cyclobutane ring can lead to improved selectivity for specific receptor subtypes, a critical factor in developing CNS therapies with reduced side effects.

Oncology

Several cyclobutane-containing compounds have shown promise as anticancer agents.[1][14] For instance, carboplatin, a platinum-based chemotherapy drug, features a cyclobutanedicarboxylate ligand.[1] The rigid cyclobutane scaffold in other contexts can be used to orient pharmacophoric groups for optimal interaction with enzyme active sites, such as kinases, which are important targets in oncology.

Inflammation and Immunology

The integrin family of cell surface receptors plays a crucial role in inflammation and immune responses. Small molecule antagonists of integrins are of significant interest as potential therapeutics. Notably, cyclobutane-based structures have been successfully employed as central scaffolds in the design of potent and metabolically stable integrin antagonists.[15][16] The 1-cyclobutylpropan-1-amine pharmacophore could serve as a valuable building block for the development of novel integrin modulators.

Biological Evaluation: A Protocol for Assessing GPCR Activity

Given the prevalence of the amine functionality in GPCR ligands, a primary area of investigation for novel 1-cyclobutylpropan-1-amine derivatives would be their activity at various GPCRs. A common and effective method for assessing GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1).[17][18]

Experimental Workflow: Cell-Based GPCR Reporter Assay

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-Cyclobutylpropan-1-amine

Executive Summary

This guide details the robust synthesis of 1-Cyclobutylpropan-1-amine (also known as

The primary challenge in synthesizing this molecule is the steric hindrance at the

Recommended Protocol: This guide prioritizes a Titanium(IV) Isopropoxide-mediated reductive amination .[1][2][3] This method utilizes Ti(O

Retrosynthetic Analysis & Strategy

The target amine is best accessed via the reductive amination of 1-cyclobutylpropan-1-one (Cyclobutyl ethyl ketone).[1][3]

Figure 1: Retrosynthetic disconnection showing the Titanium-mediated pathway.[4][1][2][3]

Strategic Considerations

| Parameter | Standard Method (NaBH | Ti(O |

| Imine Formation | Slow, unfavorable equilibrium | Fast, driven by water scavenging |

| Side Products | Alcohol (via ketone reduction) | Minimal (<5%) |

| Steric Tolerance | Low | High |

| Safety | Cyanide waste generation | Titanium dioxide byproduct (inert) |

Experimental Protocol

Materials & Reagents[2][3][4][5][6]

-

Precursor: 1-Cyclobutylpropan-1-one (CAS: 6704-17-2).[1][2][3] Note: If unavailable, synthesize via Grignard addition of EtMgBr to cyclobutanecarbonitrile followed by acidic hydrolysis.[4][1]

-

Ammonia Source: 7M Ammonia in Methanol (commercially available).[1][2][3]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(O

Pr) -

Reducing Agent: Sodium borohydride (NaBH

).[1][3]

Step-by-Step Methodology

Phase 1: Imine Formation (The "Titanium Push") [4]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 1-cyclobutylpropan-1-one (10.0 mmol, 1.12 g) and anhydrous Methanol (20 mL).

-

Activation: Add Titanium(IV) isopropoxide (20.0 mmol, 5.9 mL) dropwise via syringe. Caution: Exothermic.[4][1][2]

-

Amination: Add 7M NH

in MeOH (50.0 mmol, 7.1 mL). Seal the flask efficiently (ammonia is volatile). -

Equilibration: Stir the mixture at ambient temperature (20-25°C) for 8–12 hours .

Phase 2: Reduction

6. Cooling: Cool the reaction mixture to 0°C using an ice bath.

7. Reduction: Add Sodium borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H

Phase 3: Workup & Purification [4][2]

9. Quench: Pour the reaction mixture into 2M Ammonium Hydroxide (NH

- Observation: A heavy white precipitate (TiO

- Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).[1]

- Extraction: Extract the filtrate with EtOAc (3 x 30 mL).

- Note: The amine may be partially water-soluble.[1][2] If yield is low, saturate the aqueous layer with NaCl (brine) before extraction.[4][1]

- Acid-Base Purification (Critical for Purity):

- Extract the combined organic layers with 1M HCl (2 x 30 mL). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone/alcohol) stay in the organic phase.[1]

- Wash the acidic aqueous layer with fresh ether/EtOAc (discard organic wash).[1]

- Basify the aqueous layer to pH >12 using 4M NaOH .[1]

- Extract the free amine into EtOAc (3 x 30 mL).

- Isolation: Dry combined organics over Na

Analytical Validation

Expected Data for 1-Cyclobutylpropan-1-amine:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | ||

| 1H NMR | Terminal methyl of the ethyl group.[4][1][2] | |

| 1H NMR | Cyclobutyl ring protons (complex multiplet).[4][1][2] | |

| GC-MS | M+• = 113 m/z | Molecular ion.[1] |

| IR | 3300–3400 cm | Primary amine N-H stretch (broad doublet).[4][1][2][3] |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Key Optimization Notes:

-

Water Scavenging: If the ketone is particularly stubborn, adding molecular sieves (3Å or 4Å) during the imine formation step (Phase 1) can further shift the equilibrium.[4][1][2]

-

Safety - Cyanide Free: This protocol avoids NaBH

CN, preventing the generation of toxic HCN/cyanide waste, making it safer for scale-up in non-specialized labs.[1][2][3]

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][1][2][3] The Journal of Organic Chemistry, vol. 55, no.[4][1] 8, 1990, pp. 2552–2554.[4][1]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with ammonium formate."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995.[4][1]

-

Miriyala, B., et al. "Chemoselective reductive alkylation of ammonia with carbonyl compounds using titanium(IV) isopropoxide and sodium borohydride."[4][1][2] Tetrahedron, vol. 60, no. 7, 2004, pp. 1463-1471.[4][1] [4][1]

Sources

- 1. 1-Cyclobutylpropan-2-one | C7H12O | CID 12544790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclobutylpropan-2-one | C7H12O | CID 12544790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclobutylpropan-1-one | C7H12O | CID 20818646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1-Cyclobutylpropan-1-ol | C7H14O | CID 54392263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scale-up methods for 1-Cyclobutylpropan-1-amine production

An Application Guide to the Scalable Production of 1-Cyclobutylpropan-1-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scalable synthesis of 1-Cyclobutylpropan-1-amine. This valuable building block, featuring a cyclobutyl moiety, is of increasing interest in medicinal and agricultural chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring.[1] We present two robust and scalable synthetic strategies: Reductive Amination of 1-cyclobutylpropan-1-one and a Grignard-based approach starting from cyclobutyl cyanide. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols for both laboratory and pilot scales, and addresses critical scale-up challenges, including process safety, reaction optimization, and product purification.

Introduction: The Strategic Importance of the Cyclobutyl Moiety

The cyclobutane ring is an increasingly important structural motif in modern drug discovery.[1][2] Its rigid, puckered conformation can serve as a bioisostere for more flexible alkyl chains or planar aromatic rings, often leading to improved binding affinity, selectivity, and pharmacokinetic properties. 1-Cyclobutylpropan-1-amine represents a key intermediate, providing a primary amine handle for further elaboration into complex molecular architectures. The development of efficient and scalable synthetic routes is therefore critical to enabling its broader use in pharmaceutical and agrochemical research and development.

This guide moves beyond simple reaction schemes to provide a field-proven perspective on process development, focusing on methods that are not only high-yielding but also practical, safe, and economically viable for large-scale production.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes have been identified and optimized for their scalability and efficiency. The choice between these methods will depend on factors such as raw material availability, existing equipment infrastructure, and cost targets.

-

Method A: Reductive Amination. This is a highly convergent and atom-economical approach that directly converts a ketone precursor into the target amine. It is often the preferred method for industrial-scale synthesis due to its operational simplicity.[3][4][5]

The logical workflows for these two distinct approaches are outlined below.

Diagram 1: High-level overview of the two primary synthetic routes.

Method A: Reductive Amination

Reductive amination is a powerful one-pot process that combines the nucleophilic addition of an amine (in this case, ammonia) to a carbonyl group with a subsequent reduction of the resulting imine intermediate.[3][8][9] The key to a successful and selective reaction is the choice of the reducing agent, which must be capable of reducing the C=N double bond of the imine without significantly reducing the starting ketone.

Expertise & Experience: Choosing the Right Reduction Conditions

For laboratory-scale synthesis, hydride reagents like sodium borohydride (NaBH₄) are convenient. However, their reactivity requires careful control, and the stoichiometry can be sensitive. For pilot and industrial scales, catalytic hydrogenation is overwhelmingly preferred.[5] It offers significant advantages in terms of cost (hydrogen is inexpensive), waste reduction (minimal salt byproducts), and safety when handled with appropriate engineering controls. Catalysts like Raney® Nickel are effective and economical for this transformation.

Experimental Protocol 1: Lab-Scale Synthesis via Hydride Reduction (5-10 g Scale)

This protocol details a reliable method using titanium(IV) isopropoxide to facilitate imine formation, followed by in-situ reduction with sodium borohydride.[10]

Step-by-Step Methodology:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

-

Reagent Charge: To the flask, add 1-cyclobutylpropan-1-one (5.0 g, 39.6 mmol) and absolute ethanol (80 mL).

-

Imine Formation: Add a 7 N solution of ammonia in methanol (28 mL, 198 mmol, 5.0 equiv). Stir the solution at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (2.25 g, 59.4 mmol, 1.5 equiv) in 20 mL of ethanol. Add this solution dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol/methanol.

-

Extraction: Transfer the aqueous residue to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Separate the layers and extract the aqueous layer two more times with 30 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by fractional distillation under vacuum.

Protocol 2: Pilot-Scale Synthesis via Catalytic Hydrogenation (0.5-1.0 kg Scale)

This protocol is designed for execution in a suitable pressure reactor (autoclave/hydrogenator).

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the pressure reactor (e.g., a 5 L Hastelloy autoclave) is clean, dry, and has been properly leak-tested.

-

Catalyst Loading: Under a nitrogen atmosphere, carefully charge the reactor with Raney® Nickel (50% slurry in water, ~50 g wet weight). Caution: Raney® Nickel is pyrophoric and must be handled with care. Decant the water and wash the catalyst with methanol (3 x 100 mL).

-

Reagent Charge: Add methanol (2.0 L) to the reactor, followed by 1-cyclobutylpropan-1-one (500 g, 3.96 mol).

-

Ammoniation: Seal the reactor. Purge the headspace with nitrogen three times. Introduce anhydrous ammonia gas, pressurizing the reactor to approximately 30-40 psi while cooling to maintain an internal temperature of 15-20 °C.

-

Hydrogenation: After the ammonia addition, purge the reactor again with nitrogen, then three times with hydrogen. Pressurize the reactor with hydrogen to 150 psi (approx. 10 bar).

-

Reaction Execution: Begin vigorous stirring and heat the reactor to 60-70 °C. The hydrogen uptake will commence. Maintain the pressure at 150 psi by feeding hydrogen as it is consumed. The reaction is typically complete in 8-12 hours.

-

Work-up and Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge with nitrogen. The catalyst must be filtered under a nitrogen blanket to prevent ignition. A filter press or a contained filtration setup is required. The catalyst should be kept wet with solvent until it can be safely quenched or stored.

-

Isolation and Purification: The filtrate contains the product in methanol. The solvent can be removed by distillation. The resulting crude amine is then purified by vacuum distillation to yield the final product.

Data Summary: Comparison of Scale-up Methods

| Parameter | Lab-Scale (Protocol 1) | Pilot-Scale (Protocol 2) | Rationale for Change |

| Scale | 5 g | 500 g | 100x Scale Increase |

| Ammonia Source | NH₃ in Methanol | Anhydrous Ammonia Gas | Cost-effective and efficient for large volumes |

| Reducing Agent | Sodium Borohydride | H₂ Gas / Raney® Ni | Lower cost, less waste, higher atom economy |

| Solvent | Ethanol | Methanol | Common industrial solvent, good solubility |

| Temperature | 0 °C to RT | 60-70 °C | Increased temperature to improve reaction rate |

| Pressure | Atmospheric | ~150 psi (10 bar) | Required for catalytic hydrogenation |

| Typical Yield | 70-80% | 85-95% | Improved efficiency and control at scale |

| Primary Waste | Borate Salts | Spent Catalyst | Catalyst can often be recycled or recovered |

Method B: Grignard Synthesis

Diagram 2: Workflow for the Grignard synthesis route.

Expertise & Experience: Managing Grignard Reactions at Scale

Grignard reactions are famously exothermic and moisture-sensitive.[6] Scaling this reaction requires meticulous attention to:

-

Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried. Industrial reactors are typically dried by vacuum and nitrogen purging.

-

Initiation: The reaction between magnesium and ethyl bromide can have an induction period. On a large scale, a small amount of initiator (e.g., iodine or a previously made Grignard solution) is often used to ensure a smooth start.

-

Thermal Management: The reaction is highly energetic. A robust cooling system is essential to maintain control. The addition of reagents must be done at a rate that allows the cooling system to dissipate the generated heat effectively.

Experimental Protocol 3: Grignard Synthesis and Reduction (20-30 g Scale)

Part A: Grignard Reagent and Imine Formation

-

Reactor Setup: Assemble a 1 L three-neck flask with a mechanical stirrer, a condenser with a drying tube, and an addition funnel. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.

-

Grignard Preparation: Place magnesium turnings (7.0 g, 288 mmol) in the flask. Add 50 mL of anhydrous tetrahydrofuran (THF). In the addition funnel, place a solution of ethyl bromide (29.0 g, 266 mmol) in 200 mL of anhydrous THF.

-

Initiation: Add a small portion (~10 mL) of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a crystal of iodine or warm the flask gently.

-

Grignard Execution: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another hour at room temperature to ensure complete formation of the Grignard reagent.

-

Addition to Nitrile: Cool the Grignard solution to 0 °C. Add a solution of cyclobutyl cyanide (20.0 g, 222 mmol) in 100 mL of anhydrous THF dropwise via the addition funnel, keeping the temperature below 10 °C.

-

Reaction and Work-up: After addition, allow the mixture to warm to room temperature and stir overnight. Cool the mixture back to 0 °C and slowly quench by adding 150 mL of a saturated aqueous ammonium chloride solution. Stir for 30 minutes.

-

Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude imine, which is used directly in the next step.

Part B: Reduction of the Imine

-

Setup: Dissolve the crude imine from Part A in 250 mL of methanol and cool the solution to 0-5 °C in an ice bath.

-

Reduction: Add sodium borohydride (12.6 g, 333 mmol) portion-wise over 30 minutes, maintaining the temperature below 15 °C.

-

Reaction Completion: Stir at room temperature for 3 hours after the addition is complete.

-

Work-up and Purification: Quench the reaction by adding 100 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 75 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the final product by vacuum distillation.

Large-Scale Purification and Quality Control

For a volatile amine like 1-Cyclobutylpropan-1-amine, fractional vacuum distillation is the most effective and economical method for purification at scale.

-

Trustworthiness through Self-Validation: A proper distillation setup provides an internal check on purity. A stable boiling point at a given pressure is a strong indicator of a pure compound. Fractions should be collected and analyzed separately.

Alternative Purification: Acid-Base Extraction

This technique is excellent for removing non-basic organic impurities.[11]

-

Dissolve the crude amine in a water-immiscible solvent (e.g., methyl tert-butyl ether, MTBE).

-

Extract with an aqueous acid solution (e.g., 1 M HCl). The amine will move into the aqueous layer as the protonated ammonium salt.

-

Separate the layers. The organic layer contains neutral impurities.

-

Wash the aqueous layer with fresh solvent to remove any remaining impurities.

-

Make the aqueous layer basic (pH > 12) by adding a strong base (e.g., 50% NaOH solution), while cooling in an ice bath.

-

The free amine will separate. Extract the product back into a fresh organic solvent.

-

Dry the organic layer and remove the solvent to yield the purified amine.

Analytical Characterization: The identity and purity of the final product should be confirmed using a combination of standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the characteristic N-H stretches of the primary amine.

Critical Safety Considerations

-

Reductive Amination (Hydrogenation): Hydrogen gas is highly flammable and can form explosive mixtures with air. Operations must be conducted in a well-ventilated area with appropriate electrical grounding. Raney® Nickel is pyrophoric when dry and must be handled under a solvent or inert atmosphere.

-

Grignard Synthesis: Grignard reagents are highly reactive with water, protic solvents, and oxygen. Strict anhydrous and inert atmosphere conditions are mandatory.[6] The reaction is highly exothermic and requires robust temperature control.

-

General Hazards: Ammonia is corrosive and toxic. Flammable solvents like THF, ether, and methanol require careful handling away from ignition sources. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, flame-resistant lab coats, and suitable gloves.

Conclusion

The production of 1-Cyclobutylpropan-1-amine can be successfully scaled using either a direct reductive amination approach or a two-step Grignard synthesis. For large industrial volumes, catalytic reductive amination is generally the more efficient and economical choice. The Grignard route remains a valuable and flexible alternative. Successful scale-up for either method hinges on a thorough understanding of the reaction thermodynamics, meticulous control of process parameters, and unwavering attention to safety protocols. The purification strategies outlined provide robust methods to ensure the final product meets the high-purity standards required for pharmaceutical and advanced material applications.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Roberts, R. M. (1973). Process for manufacturing cyclopropylamine. U.S. Patent No. 3,711,549. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]

- Johnson, M. (1986). Process for the manufacture of cyclopropylamine. U.S. Patent No. 4,590,292. Washington, DC: U.S. Patent and Trademark Office.

- Askew, B., et al. (n.d.). Cyclobutyl amine derivatives. European Patent No. EP1888523B1.

-

Chemistry LibreTexts. (2025, February 24). Synthesis of Amines. Retrieved from [Link]

-

Deng, Y., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. Retrieved from [Link]

- Bayer Aktiengesellschaft. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. U.S. Patent Application No. 17/302,624.

-

Cantillo, D. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

Williamson, J. S., et al. (2004). Treatment of ketones with ammonia in ethanol and titanium(IV) isopropoxide, followed by in situ reduction with sodium borohydride.... Tetrahedron, 60, 1463-1471. Sourced from Organic Chemistry Portal: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Dong, J., & Yang, Z. (2024). Catalytic One‐Pot Reductive Amination of Carboxylic Acids. ChemCatChem. Sourced from ResearchGate: [Link]

-

Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved from [Link]

-

Goudreau, S. R., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Retrieved from [Link]

-

Kiasat, A. R., et al. (2011). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Sourced from ResearchGate: [Link]

-

Organic Syntheses. (n.d.). Procedure for steam distillation of low-boiling aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

ChemSrc. (n.d.). 1-Cyclobutylmethanamine. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Ghosh, A., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development. Retrieved from [Link]

-

OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

-

Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-740. Retrieved from [Link]

-

Iowa State College. (1933). Cyanogen Chloride with Organomagnesium Compounds. Journal of the Iowa Academy of Science. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

Dvornikovs, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5964–5967. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

- Centre National de la Recherche Scientifique CNRS, et al. (2017). Process for forming amine by direct amination reaction. European Patent No. EP3218350A1.

-

Royal Society of Chemistry. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Retrieved from [Link]

-

Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

-

University of Windsor. (n.d.). Zinc Mediated Synthesis of Cyclopropylamines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

-

ecoQuery. (n.d.). 1-propanol production. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Retrieved from [Link]

-

PubMed. (2023, June 19). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial processes for manufacturing amines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Precision N-Alkylation of 1-Cyclobutylpropan-1-amine

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Cyclobutylpropan-1-amine (C₇H₁₅N) represents a distinct class of

-

Steric Environment: The cyclobutyl group, while less bulky than a tert-butyl group, adopts a puckered "butterfly" conformation. This creates significant steric shielding at the nitrogen center, retarding nucleophilic attack rates compared to linear analogues (e.g.,

-heptylamine) but offering greater selectivity against over-alkylation. -

Reactivity Profile: As a primary aliphatic amine (pKa

10.5), it is highly nucleophilic. The core challenge in its functionalization is controlling mono-alkylation versus di-alkylation .[1] Standard S

This guide details three validated protocols to achieve high-fidelity

Strategic Method Selection

The choice of alkylation strategy depends strictly on the electrophile source and the tolerance for side products.

Method Comparison Table

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation | Method C: Hydrogen Borrowing |

| Electrophile | Aldehyde / Ketone | Alkyl Halide / Sulfonate | Primary / Secondary Alcohol |

| Selectivity | High (>95% Mono) | Low to Moderate (requires optimization) | High (Catalyst controlled) |

| Conditions | Mild (RT), Acidic/Buffered | Basic, Often Elevated Temp | Neutral/Basic, High Temp (>100°C) |

| Key Reagent | NaBH(OAc)₃ or NaBH₃CN | K₂CO₃, Cs₂CO₃, or DIPEA | Ru/Ir/Co Catalyst |

| Recommendation | Primary Choice | Use only if aldehyde unavailable | Green Chemistry / Scale-up |

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Objective: Synthesis of secondary amines with >95% selectivity. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer. The steric bulk of the cyclobutyl group aids in preventing the formation of the iminium species required for a second alkylation.

Reagents & Materials

-

Substrate: 1-Cyclobutylpropan-1-amine (1.0 equiv)

-

Electrophile: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4–1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.

-

Additive: Acetic acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone coupling.

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask under N₂, dissolve 1-Cyclobutylpropan-1-amine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

-

Add the aldehyde (1.05 mmol).

-

Note: If using a ketone, add AcOH (1.0 mmol) at this stage to catalyze imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

-

Add NaBH(OAc)₃ (1.5 mmol) in one portion. The mild nature of STAB prevents reduction of the aldehyde/ketone prior to imine formation.

-

Allow the reaction to warm to RT and stir for 2–16 hours. Monitor via LC-MS for consumption of the imine intermediate (

).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH + 1% NH₄OH).

-

Critical Insight: The

Protocol B: Direct Alkylation (Controlled S 2)

Objective: Alkylation using alkyl halides when carbonyl precursors are unstable or unavailable. Challenge: Preventing over-alkylation (quaternization).

Reagents & Materials

-

Substrate: 1-Cyclobutylpropan-1-amine (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (0.8–0.9 equiv) – Sub-stoichiometric limiting reagent strategy.

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA.

-

Solvent: Acetonitrile (MeCN) or DMF.[2]

Step-by-Step Procedure

-

Preparation:

-

Dissolve 1-Cyclobutylpropan-1-amine (1.0 mmol) and Cs₂CO₃ (2.0 mmol) in MeCN (10 mL, 0.1 M). Dilution favors mono-alkylation.

-

-

Addition:

-

Dissolve the Alkyl Halide (0.8 mmol) in MeCN (2 mL).

-

Key Step: Add the alkyl halide solution dropwise over 1 hour using a syringe pump at 0°C.

-

Rationale: Keeping the alkyl halide concentration low relative to the amine ensures the primary amine is statistically more likely to react than the newly formed secondary amine.

-

-

Reaction:

-

Stir at RT (for iodides) or 60°C (for bromides/chlorides) for 12–24 hours.

-

-

Workup:

-

Filter off inorganic solids. Concentrate the filtrate.

-

Partition between EtOAc and water.[3]

-

Troubleshooting: If dialkylation exceeds 15%, switch to the "Sacrificial Amine" method: Use 3–5 equivalents of 1-Cyclobutylpropan-1-amine relative to the alkyl halide. The excess starting material can be recovered during chromatography.

Reaction Workflow Visualization

The following diagram illustrates the decision logic and process flow for selecting and executing the optimal alkylation pathway.

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.

Safety & Handling (E-E-A-T)

-

Amine Hazards: 1-Cyclobutylpropan-1-amine is a primary amine and likely corrosive and a skin irritant. Handle in a fume hood.

-

Borohydride Risks: NaBH(OAc)₃ generates hydrogen gas upon reaction with protic sources. Ensure adequate venting.

-

Waste Disposal: Chlorinated solvents (DCE) must be segregated. Aqueous phases containing boron residues should be treated according to local EHS regulations.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

-

BenchChem. "Experimental procedure for N-alkylation of primary amines." Application Note, 2025.[5]

-

Hamid, M. H., et al. "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, 2007, (7), 725-727.

Sources

Die wissenschaftliche Notwendigkeit der Derivatisierung von 1-Cyclobutylpropan-1-amin

Anwendungs- und Protokollleitfaden: Derivatisierungstechniken zum Nachweis von 1-Cyclobutylpropan-1-amin

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Überblick über Derivatisierungsstrategien für den empfindlichen und robusten Nachweis von 1-Cyclobutylpropan-1-amin, einem wichtigen Baustein in der pharmazeutischen Synthese. Als primäres Amin weist diese Verbindung physikalisch-chemische Eigenschaften auf – wie hohe Polarität und geringe Flüchtigkeit –, die eine direkte Analyse mittels Gaschromatographie (GC) oder eine empfindliche Detektion in der Hochleistungs-Flüssigkeitschromatographie (HPLC) erschweren.[1][2] Die Derivatisierung wandelt das Amin in ein Derivat mit verbesserten chromatographischen und detektierbaren Eigenschaften um und ist daher ein entscheidender Schritt für die genaue Quantifizierung.

Dieser Leitfaden erläutert die chemischen Grundlagen verschiedener Derivatisierungstechniken, bietet detaillierte, schrittweise Protokolle für die GC-MS- und HPLC-Analyse und erörtert die kritischen Parameter, die für eine erfolgreiche Methodenetablierung zu berücksichtigen sind.

Die direkte Analyse von primären Aminen wie 1-Cyclobutylpropan-1-amin stellt analytische Chemiker vor mehrere Herausforderungen:

-

Hohe Polarität: Die Aminogruppe kann starke Wasserstoffbrückenbindungen eingehen, was zu einer starken Wechselwirkung mit aktiven Stellen in GC-Injektoren und -Säulen führt. Dies resultiert oft in asymmetrischen Peaks (Tailing) und einer schlechten Reproduzierbarkeit.[1][2]

-

Geringe Flüchtigkeit: Aufgrund der Polarität ist der Dampfdruck des Amins niedrig, was eine Analyse bei hohen Temperaturen erfordert, die zum thermischen Abbau der Verbindung führen können.[1]

-

Fehlendes Chromophor/Fluorophor: Die Verbindung absorbiert UV-Licht nur schwach und fluoresziert nicht, was eine empfindliche Detektion mittels HPLC-UV- oder Fluoreszenzdetektoren (FLD) unmöglich macht.[3][4]

Die Derivatisierung überwindet diese Hürden, indem sie die aktiven Wasserstoffatome der primären Aminogruppe durch funktionelle Gruppen ersetzt, die die Flüchtigkeit erhöhen, die Polarität verringern und/oder eine starke UV-Absorption oder Fluoreszenz einführen.[1][3][5]

Strategien für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Für die GC-Analyse ist das Hauptziel der Derivatisierung, die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen. Die beiden gebräuchlichsten Methoden hierfür sind die Silylierung und die Acylierung.

Silylierung: Ersatz aktiver Wasserstoffe durch Trimethylsilyl(TMS)-Gruppen

Die Silylierung ist eine robuste und weit verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen, einschließlich primärer Amine.[6] Silylierungsreagenzien ersetzen den Wasserstoff der Aminogruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe, was zu einem deutlich flüchtigeren und thermisch stabileren Derivat führt.

Chemischer Mechanismus: Das Silylierungsreagenz, z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), reagiert mit dem primären Amin in Gegenwart eines Katalysators wie Trimethylchlorsilan (TMCS). Das freie Elektronenpaar des Stickstoffs greift das Siliziumatom an, was zur Abspaltung einer Abgangsgruppe und zur Bildung des TMS-Derivats führt.

Abbildung 1: Allgemeiner Arbeitsablauf der Silylierungsreaktion.

Protokoll: Silylierung von 1-Cyclobutylpropan-1-amin mit BSTFA + 1% TMCS

-

Materialien:

-

1-Cyclobutylpropan-1-amin Probe

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Wasserfreies Lösungsmittel (z.B. Acetonitril, Pyridin oder Dichlormethan)

-

Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)

-

Heizblock oder Wasserbad

-

Pipetten und Spritzen

-

-

Schritt-für-Schritt-Anleitung:

-

Probenvorbereitung: Eine bekannte Menge der 1-Cyclobutylpropan-1-amin-Probe in ein Reaktionsgefäß geben. Falls die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom zur Trockne eindampfen. Die Abwesenheit von Wasser ist entscheidend für den Erfolg der Reaktion.[7]

-

Reagenz zugeben: 100 µL des wasserfreien Lösungsmittels und anschließend 100 µL BSTFA (+ 1% TMCS) zugeben.

-

Reaktion: Das Gefäß fest verschließen und für 30–60 Minuten bei 70–80 °C erhitzen. Die genaue Zeit und Temperatur können eine Optimierung für 1-Cyclobutylpropan-1-amin erfordern, insbesondere unter Berücksichtigung der potenziellen sterischen Hinderung durch die Cyclobutylgruppe.

-

Abkühlen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.

-

Analyse: Eine geeignete Aliquote (typischerweise 1 µL) direkt in das GC-MS-System injizieren.

-

Abbildung 2: Detaillierter Arbeitsablauf für die Silylierung.

Acylierung: Bildung stabiler Amide

Die Acylierung mit Reagenzien wie Trifluoressigsäureanhydrid (TFAA) ist eine weitere effektive Methode. Sie führt zur Bildung von stabilen und flüchtigen Trifluoracetylamiden. Die Einführung von Fluoratomen in das Molekül erhöht zudem die Empfindlichkeit bei Verwendung eines Elektroneneinfangdetektors (ECD), ist aber auch für die MS-Detektion hervorragend geeignet.[1]

Protokoll: Acylierung von 1-Cyclobutylpropan-1-amin mit TFAA

-

Materialien:

-

1-Cyclobutylpropan-1-amin Probe

-

Trifluoressigsäureanhydrid (TFAA)

-

Wasserfreies Lösungsmittel (z.B. Ethylacetat oder Dichlormethan)

-

Reaktionsgefäße, Heizblock

-

-

Schritt-für-Schritt-Anleitung:

-

Probenvorbereitung: Die Probe wie im Silylierungsprotokoll vorbereiten (Trockenheit ist wichtig).

-

Reagenz zugeben: 200 µL des wasserfreien Lösungsmittels und 100 µL TFAA zugeben.

-

Reaktion: Das Gefäß fest verschließen und für 15–30 Minuten bei 60–70 °C erhitzen.

-

Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Überschüssiges Reagenz und Lösungsmittel können unter einem sanften Stickstoffstrom abgedampft werden.

-

Rekonstitution: Den Rückstand in einem geeigneten Lösungsmittel (z.B. Hexan oder Ethylacetat) aufnehmen.

-

Analyse: Eine Aliquote in das GC-MS-System injizieren.

-

| Technik | Reagenz | Vorteile | Nachteile |

| Silylierung | BSTFA, MSTFA | Schnelle Reaktion, gute Derivate für viele Amine | Feuchtigkeitsempfindlich, Derivate können hydrolysieren |

| Acylierung | TFAA, PFPA | Stabile Derivate, erhöhte Empfindlichkeit (ECD) | Reagenzien sind korrosiv, Aufarbeitungsschritt oft nötig |

| Alkylierung | Alkylchloroformiate | Bildet stabile Carbamate, gute chromatographische Eigenschaften | Reaktion erfordert oft basische Bedingungen und Extraktion |